N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with p-tolyl ethyl halide under basic conditions to form the intermediate 2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine.
Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Nitration: The final step involves the nitration of the aromatic ring using a nitrating agent such as nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The oxalamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of halogen atoms on the aromatic rings.
Hydrolysis: Formation of amines and carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperazine derivatives.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(4-methylpiperazin-1-yl)-2-(phenyl)ethyl)-N2-(2-nitrophenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-aminophenyl)oxalamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide is unique due to the presence of both the piperazine and nitro groups, which can confer specific biological activities and chemical reactivity not found in other similar compounds.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O4/c1-16-7-9-17(10-8-16)20(26-13-11-25(2)12-14-26)15-23-21(28)22(29)24-18-5-3-4-6-19(18)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVVNJNFPAPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.